Product packaging for Cinnamaldehyde dimethyl acetal(Cat. No.:CAS No. 4364-06-1)

Cinnamaldehyde dimethyl acetal

Cat. No.: B1615336
CAS No.: 4364-06-1
M. Wt: 178.23 g/mol
InChI Key: MBAOABFNWSOOLU-UHFFFAOYSA-N
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Description

Cinnamaldehyde dimethyl acetal (CAS 4364-06-1) is a high-purity chemical compound with significant applications in organic synthesis and industrial research. Its primary utility in synthetic chemistry is as a protecting group for the aldehyde moiety of cinnamaldehyde . The acetal functionality is stable under basic, neutral, and many reactive conditions, allowing chemists to perform transformations on other parts of the molecule without affecting the sensitive aldehyde. After the desired reactions are complete, the original aldehyde can be readily regenerated through mild acid-catalyzed hydrolysis . This makes it a valuable intermediate in multi-step syntheses. Beyond its role as a synthetic intermediate, this compound is an important agent in the flavor and fragrance industry, imparting fresh, green, and spicy cinnamon notes . Researchers should note that this compound can form artifactually as a reaction product during the HPLC analysis of cinnamaldehyde when methanol is used as the solvent, a critical consideration for analytical method development . In emerging biomedical research, cinnamaldehyde and its derivatives are being investigated for their antibacterial, antifungal, and anticancer properties, often being loaded into or conjugated with polymers for controlled release and improved efficacy . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1615336 Cinnamaldehyde dimethyl acetal CAS No. 4364-06-1

Properties

IUPAC Name

[(E)-3,3-dimethoxyprop-1-enyl]benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAOABFNWSOOLU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(/C=C/C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4364-06-1, 63511-93-3
Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
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Record name Cinnamaldehyde dimethyl acetal
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Record name Benzene, (3,3-dimethoxy-1-propen-1-yl)-
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Record name (3,3-dimethoxypropen-1-yl)benzene
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Record name CINNAMALDEHYDE DIMETHYL ACETAL
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Synthetic Methodologies and Strategies

Direct Acetalization Routes from Cinnamaldehyde (B126680)

Direct acetalization stands as the most straightforward and common method for producing cinnamaldehyde dimethyl acetal (B89532). The core of this process is the acid-catalyzed reaction between cinnamaldehyde and methanol (B129727). To drive the equilibrium towards the product, a dehydrating agent or other methods of water removal are often employed, as the reaction produces water as a byproduct. organic-chemistry.org

Acid-Catalyzed Acetal Formation

Acid catalysis is fundamental to the efficient formation of acetals from aldehydes. Both homogeneous and heterogeneous acid catalysts have been extensively investigated for the synthesis of cinnamaldehyde dimethyl acetal, each presenting distinct advantages and limitations.

Homogeneous acid catalysts, such as hydrochloric acid (HCl) and p-toluenesulfonic acid, are effective in promoting the acetalization of cinnamaldehyde. nih.govchemicalbook.comorgsyn.org These catalysts are soluble in the reaction medium, leading to high catalytic activity and rapid reaction rates.

Research has shown that the acetalization of trans-cinnamaldehyde with methanol can proceed efficiently at ambient temperature using catalytic amounts of concentrated hydrochloric acid. nih.govacs.org A study systematically investigated the effect of HCl loading, demonstrating that even trace amounts (as low as 0.005 mol%) can initiate the reaction, with excellent conversions achieved at loadings between 0.03 to 30 mol %. nih.govacs.org For instance, using 0.1 mol% HCl in methanol at ambient temperature for 30 minutes resulted in high conversion rates. nih.gov

Another common homogeneous catalyst is p-toluenesulfonic acid monohydrate. In one reported procedure, a mixture of trans-cinnamaldehyde, trimethyl orthoformate (acting as both a reactant and a dehydrating agent), and a catalytic amount of p-toluenesulfonic acid in anhydrous methanol was stirred at room temperature for 24 hours, yielding this compound in 91–93% after distillation. orgsyn.org

Table 1: Homogeneous Acid-Catalyzed Synthesis of this compound

Catalyst Co-reagent/Solvent Temperature Time Yield Reference
Hydrochloric Acid (0.1 mol%) Methanol Ambient 30 min High Conversion nih.gov

Heterogeneous acid catalysts offer significant advantages over their homogeneous counterparts, including easier separation from the reaction mixture, potential for reuse, and reduced corrosivity (B1173158) and environmental impact. google.comgoogle.comresearchgate.net A variety of solid acid catalysts have been explored for the synthesis of acetals, including this compound. researchgate.netymerdigital.com

Examples of heterogeneous catalysts include silica (B1680970) gel-supported zirconium sulfate (B86663), ferric sulfate, cesium sulfate, and cerous sulfate. google.compatsnap.com A patented method describes the synthesis of alpha-amyl this compound using such catalysts. The process involves heating alpha-amyl cinnamaldehyde and methanol in the presence of the solid acid catalyst and a cyclohexane (B81311) water-carrying agent at 80-120°C for 4 hours. google.compatsnap.com This approach avoids the issues associated with corrosive mineral acids. google.comgoogle.compatsnap.com

Metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts. For instance, a copper-containing MOF, [Cu(3)(BTC)(2)], has demonstrated catalytic activity for the acetalization of aldehydes with methanol at room temperature. researchgate.net Similarly, mesoporous aluminosilicates like Al-MCM-41 have been shown to be effective catalysts for acetalization reactions. researchgate.net The use of these solid acids can lead to high yields under mild conditions. researchgate.netresearchgate.net

Table 2: Heterogeneous Acid-Catalyzed Synthesis of this compound Analogs

Catalyst Reactants Temperature Time Purity Reference
Silica gel supported zirconium sulfate α-amyl cinnamaldehyde, Methanol 85-90°C 4 h >97% patsnap.com

A significant advancement in acetal synthesis is the discovery that the reaction can proceed efficiently with only trace amounts of conventional acids under ambient conditions, without the need for water removal. nih.govacs.org This method is environmentally friendly and simplifies the experimental procedure. acs.org

The acetalization of trans-cinnamaldehyde with methanol was used as a model reaction to demonstrate this principle. nih.govacs.org Surprisingly, the formation of this compound occurred effectively in 20 minutes at ambient temperature with as little as 0.005 mol% hydrochloric acid. nih.govacs.org Increasing the acid concentration from 0.03 to 30 mol% led to excellent conversions. nih.govacs.org This protocol has proven to be scalable and applicable to a wide range of aldehydes and ketones. nih.govacs.orgacs.org The ability to perform the reaction at temperatures ranging from -60 to 50°C further highlights the versatility of this approach. acs.org

Table 3: Effect of Hydrochloric Acid Loading on Cinnamaldehyde Acetalization

Entry Acid Loading (mol %) Conversion (%) Reference
1 0.005 Good nih.govacs.org
2 >0.005 Improved nih.govacs.org
3-14 0.03 - 30 Excellent nih.govacs.org

(Reaction conditions: trans-cinnamaldehyde and HCl in methanol at ambient temperature for 20 min)

Solvent-Free Acetalization Protocols

Solvent-free reaction conditions represent a key principle of green chemistry, aiming to reduce waste and environmental impact. For the synthesis of this compound, solvent-free methods have been developed, particularly for reactions involving highly electrophilic carbonyl groups. organic-chemistry.org

In these protocols, a trialkyl orthoformate, such as trimethyl orthoformate, can be used directly with the aldehyde in the presence of a catalyst without an additional solvent. organic-chemistry.org However, for less reactive aldehydes like cinnamaldehyde, the corresponding alcohol (methanol) is often required as the solvent to achieve efficient conversion. organic-chemistry.orgresearchgate.net Catalysts like tetrafluoroboric acid adsorbed on silica gel (HBF4-SiO2) have been successfully employed under these conditions. researchgate.net

Miniaturized Reactor Systems for Acetalization

The use of miniaturized reactor systems, or microreactors, offers several advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and the potential for continuous processing. utwente.nl

The synthesis and deprotection of dimethyl acetals have been successfully demonstrated in a miniaturized flow reactor using electroosmotic flow. utwente.nl In this system, a polymer-supported acid catalyst, Amberlyst-15, was packed into the reactor. utwente.nl Quantitative conversions were achieved for the protection of benzaldehyde (B42025) derivatives with trimethyl orthoformate. utwente.nl This continuous-flow approach also showed better catalyst recyclability and reduced degradation compared to traditional batch processes. utwente.nl Such technology holds promise for the efficient and clean production of this compound. researchgate.net

Advanced Synthetic Approaches for Cinnamaldehyde Derivatives

Modern organic synthesis has introduced sophisticated methods for the preparation of functionalized cinnamaldehyde derivatives, which can subsequently be converted to their dimethyl acetals. These approaches offer greater control over molecular architecture and access to a wider range of substituted compounds.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of cinnamaldehyde derivatives. The oxidative Heck reaction, in particular, has been employed for the one-step synthesis of these compounds in good to excellent yields under mild, base-free conditions. nih.govnih.govacs.org This method involves the reaction of various arylboronic acids with acrolein, catalyzed by a palladium(II) complex. nih.govnih.govacs.org

The reaction conditions have been optimized by investigating different palladium sources, ligands, and reoxidants. acs.org For instance, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) trifluoroacetate (B77799) (Pd(OCOCF₃)₂) are often used in conjunction with ligands such as 2,9-dimethyl-1,10-phenanthroline (dmphen) to enhance catalytic stability and control regioselectivity. acs.org Air or p-benzoquinone can serve as the reoxidant to regenerate the active Pd(II) catalyst. acs.org A key advantage of this method is its tolerance of various functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of substituted cinnamaldehydes. acs.org The use of readily available and low-toxicity boronic acids further enhances the appeal of this synthetic strategy. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Cinnamaldehyde Derivatives via Oxidative Heck Reaction Data sourced from The Journal of Organic Chemistry, 2011. acs.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for acetal synthesis, minimizing the use of hazardous reagents and solvents. ymerdigital.com

Photochemical methods offer a mild and green alternative for the acetalization of aldehydes. ymerdigital.comrsc.org Research has shown that the photooxidation of cinnamaldehyde in methanol can lead to the formation of its trans- and cis-dimethyl acetals. researchgate.net This process can be promoted using photo-organocatalysts. A notable protocol utilizes thioxanthenone as a photocatalyst and inexpensive household lamps as the light source to convert various aldehydes into their corresponding acetals in high yields. rsc.org Another approach employs Eosin Y, an organic dye, under green LED irradiation to facilitate the reaction. rsc.org These methods avoid the need for strong acid catalysts and often proceed under ambient conditions, representing a significant step towards sustainable chemical synthesis. rsc.org

The replacement of corrosive and difficult-to-separate homogeneous acid catalysts like sulfuric acid or hydrochloric acid is a key goal in green acetalization protocols. google.comscirp.org A variety of solid acid and other heterogeneous catalysts have been developed for this purpose. These catalysts are often non-corrosive, reusable, and present fewer disposal problems. scirp.orgiaamonline.org

Examples of such systems include:

Ammonium (B1175870) Salts: In combination with green ethereal solvents like cyclopentyl methyl ether (CPME), ammonium salts act as mild, inexpensive, and heterogeneous acidic catalysts for acetalization under Dean-Stark conditions. mdpi.com

Cu-hydrotalcite Catalysts: These eco-friendly, low-cost catalysts have been synthesized and shown to be highly selective for acetal synthesis. iaamonline.org They are non-corrosive, easily recycled, and maintain high stability. iaamonline.org

Heteropolyacids (HPAs): Keggin-type HPAs, such as silicotungstic acid, can be supported on materials like bentonite (B74815) clay. scirp.org These supported catalysts combine the strong Brønsted acidity of HPAs with the benefits of a solid support, making them easy to separate from the reaction mixture and reuse. scirp.org

Ionic Liquids (ILs): Acidic ionic liquids have been used as efficient and recyclable catalysts for acetalization, offering advantages of both homogeneous and heterogeneous catalysis. mdpi.com

Solid Acid Catalysts: A patent describes the use of silica gel loaded with catalysts like zirconium sulfate or ferric sulfate for the synthesis of alpha-amyl this compound, avoiding the equipment corrosion and waste associated with traditional mineral acids. google.com

Table 2: Comparison of Environmentally Benign Catalytic Systems for Acetalization

Green Chemistry Synthesis Protocols

Deuterium (B1214612) Labeling Synthesis for Mechanistic Studies

The incorporation of stable isotopes, such as deuterium (²H or D), into organic molecules is an invaluable tool for studying reaction mechanisms and kinetics. symeres.com The kinetic isotope effect observed upon replacing hydrogen with deuterium can provide critical insights into bond-breaking and bond-forming steps in a reaction pathway. symeres.com

Several strategies have been developed for the site-selective incorporation of deuterium into cinnamaldehyde and related structures.

One effective method involves N-heterocyclic carbene (NHC) catalysis. This approach facilitates a hydrogen-deuterium exchange (HDE) at the formyl position (the aldehyde carbon) of α,β-unsaturated aldehydes, including various cinnamaldehyde derivatives. nih.gov The reaction uses D₂O as the inexpensive deuterium source and can achieve high levels of deuterium incorporation (>95%) under mild conditions, making it a practical method for preparing C-1 deuterated aldehydes. nih.gov

Another synthetic strategy involves the reduction of an intermediate using a deuterated reducing agent. For example, in the synthesis of deuterium-labeled analogs of other unsaturated aldehydes, an alkyne-containing dimethyl acetal was reduced using lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov The subsequent workup with deuterium oxide (D₂O) ensures the incorporation of deuterium at specific positions in the molecule. nih.gov This type of approach could be adapted to synthesize deuterium-labeled this compound by first preparing a suitable precursor and then introducing the deuterium via a deuterated reagent.

Table of Mentioned Compounds

Optimization for Minimal Isotopic Scrambling

The synthesis of isotopically labeled this compound is a critical process for its use in mechanistic studies and as an internal standard in quantitative analyses. A primary challenge in these syntheses is the prevention of isotopic scrambling, a phenomenon where isotopes migrate from their intended positions to other locations within the molecule, compromising the integrity of the labeled compound. researchgate.netcore.ac.uk Minimizing such scrambling is paramount to ensure the reliability of experimental results derived from the use of these labeled molecules. researchgate.net

Optimization strategies focus on the careful selection of catalysts and the precise control of reaction conditions to favor a direct and clean reaction pathway, thereby reducing the likelihood of side reactions that can lead to isotopic scrambling. nih.govresearchgate.net The standard synthesis of this compound proceeds via an acid-catalyzed acetalization of cinnamaldehyde with methanol. The choice of catalyst and reaction parameters in this process directly influences the potential for isotopic scrambling.

Research Findings

Research into acetalization and related reactions has highlighted several key factors for maintaining isotopic integrity:

Catalyst Selection : The use of mild and chemoselective catalysts is crucial. While traditional mineral acids can be effective, they may also promote side reactions or the reversible hydrolysis of the acetal, which can be a pathway for scrambling, especially if isotopic water (H₂¹⁸O) is present. nih.govnih.gov Heterogeneous solid acid catalysts, such as sulfonic acid-functionalized silica (SiO₂-Pr-SO₃H) or acid resins like Amberlyst-15, offer advantages. acs.orgajol.info These catalysts can provide high efficiency under milder conditions and are easily removed from the reaction mixture, preventing post-reaction degradation or scrambling. ajol.info Non-acidic conditions, for instance using a sodium alkoxide and a corresponding trifluoroacetate ester, have also been developed to provide acetals with high functional group compatibility, avoiding acid-sensitive side reactions. researchgate.net

Reaction Conditions : Control over temperature and reaction time is essential. Higher temperatures and prolonged reaction times can increase the energy in the system, allowing the reaction to overcome activation barriers for undesired pathways, including those that lead to scrambling. The formation of this compound can even occur as an artifact during analysis in methanol-containing mobile phases at elevated temperatures. Therefore, utilizing the lowest effective temperature and monitoring the reaction to halt it upon completion can significantly reduce scrambling.

Mechanistic Control : The reaction mechanism for acetalization can proceed through different intermediates, such as oxocarbenium ions. The stability and reactivity of these intermediates can influence the potential for scrambling. By choosing catalysts and conditions that favor a concerted or tightly controlled pathway, the formation of long-lived, reactive intermediates that might facilitate isotope migration can be minimized. nih.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for verifying the position of the isotope in the final product and confirming that scrambling has been successfully minimized. nih.govwikipedia.org

The following table presents a comparative analysis of different catalytic systems for acetal synthesis, with a focus on parameters relevant to minimizing isotopic scrambling.

Table 1: Comparison of Catalytic Methods for Acetal Synthesis and Relevance to Isotopic Integrity

Method Catalyst Temperature (°C) Isotopic Integrity Rationale for Isotopic Integrity
Traditional Mineral Acid HCl (0.1 mol%) 25 Moderate Effective, but strong acidity and aqueous workup can risk hydrolysis and back-exchange, potentially leading to scrambling. nih.gov
Solid Acid (Heterogeneous) Silica gel/FeSO₄ 80–120 Good High temperatures may increase scrambling risk, but the solid nature of the catalyst allows for easy removal, preventing post-reaction issues.
Solid Acid (Resin) Amberlyst-15 20–60 High Operates at lower temperatures and is easily filtered, minimizing contact time and the risk of acid-catalyzed side reactions or scrambling. acs.org
Organocatalyst Trialkylphosphonium Oxoborates (TOB) Room Temp. Very High Functions as a C(sp³)–H oxyanion hole mimic, promoting chemoselective acetalization under exceptionally mild, non-acidic conditions, which is ideal for preventing scrambling. rsc.org

Reaction Mechanisms and Kinetic Studies

The formation of cinnamaldehyde (B126680) dimethyl acetal (B89532) from cinnamaldehyde and methanol (B129727) is a well-established reaction in organic chemistry, primarily used for the protection of the aldehyde functional group. acs.orgnih.gov The synthesis is typically achieved through acid-catalyzed acetalization. This section delves into the mechanistic pathways, and the kinetic and thermodynamic aspects of this transformation.

Advanced Organic Transformations and Derivatization

Strategies for Acetal (B89532) Deprotection

The removal of the acetal group to regenerate the parent carbonyl compound is a fundamental transformation in synthetic organic chemistry. For cinnamaldehyde dimethyl acetal, this deprotection is typically achieved under acidic conditions, although other methods are also being explored.

Acid-catalyzed hydrolysis is the most common method for the deprotection of this compound. The reaction mechanism involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. nih.govacs.org This intermediate is then attacked by water, and subsequent loss of a proton and a second molecule of methanol regenerates the cinnamaldehyde.

A variety of acid catalysts can be employed, ranging from mineral acids like hydrochloric acid (HCl) to solid-supported acids. nih.govacs.orgbath.ac.uk The reaction is often carried out in a mixture of an organic solvent and water to ensure the solubility of both the acetal and the aqueous acid. For instance, a mixture of tetrahydrofuran (B95107) (THF) and water with HCl is a common system for this deprotection. The reaction conditions are generally mild, but care must be taken as some functionalized cinnamaldehyde derivatives may be sensitive to strong acidic environments.

Photochemical methods for the removal of protecting groups offer a mild and often highly selective alternative to traditional chemical methods. For aromatic acetals, photodeprotection can be a viable strategy. researchgate.net This process typically involves the irradiation of the acetal with light of a specific wavelength, which excites the aromatic ring and leads to the cleavage of the C-O bonds of the acetal. While specific studies focusing exclusively on the photodeprotection of this compound are not extensively detailed, the principle is applicable due to its aromatic and conjugated system. Research on other aromatic acetals has shown that the reaction can be efficient, using light as the sole reagent. researchgate.net

Furthermore, photochemical reactions involving this compound have been reported in other contexts, such as the 2,4,6-triphenylpyrylium (B3243816) perchlorate-catalyzed photochemical allylation, which proceeds via a photoinduced electron transfer mechanism. rsc.org This indicates the susceptibility of the molecule to photochemical transformations, suggesting the potential for developing specific photodeprotection protocols.

Functional Group Interconversions Involving the Acetal Moiety

Beyond its role as a protecting group, the acetal moiety in this compound can directly participate in reactions that lead to other functional groups. These transformations highlight the synthetic utility of the acetal as a reactive handle.

One of the most significant examples of such a functional group interconversion is the vinylogous Mukaiyama aldol (B89426) reaction. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netrsc.org In this reaction, this compound acts as an electrophile. In the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), it reacts with a silyl (B83357) enol ether at the γ-position of the conjugated system. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netrsc.org This reaction forms a new carbon-carbon bond and results in a δ-methoxy-α,β-unsaturated carbonyl compound, effectively transforming the acetal group into a methoxy ether at a distal position in the product. The first report of this reaction by Mukaiyama and Ishida in 1975 demonstrated the addition of a crotonaldehyde-based silyldienolate to this compound. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net

Additionally, nucleophilic substitution reactions can occur at the methoxy groups of this compound, leading to the formation of different acetals or other derivatives. These interconversions allow for the modulation of the properties and reactivity of the protected aldehyde functionality.

Analytical Methodologies and Characterization Studies

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy provides the foundation for the detailed molecular-level investigation of cinnamaldehyde (B126680) dimethyl acetal (B89532). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the definitive structural elucidation of cinnamaldehyde dimethyl acetal. It provides detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR spectroscopy is fundamental for identifying the different types of protons and their connectivity in this compound. The chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, the protons of the cinnamaldehyde acetal group typically appear at specific chemical shifts, such as δ 4.96 ppm for the acetal proton (-O-CH(CHCH₂-benzene)-O). nih.govfrontiersin.org The aromatic protons of the benzene (B151609) ring are observed in the range of δ 7.19-7.47 ppm, while the vinyl protons appear at distinct shifts, for example, δ 6.78 ppm and δ 6.15 ppm. nih.gov

To further resolve structural complexities and confirm assignments, two-dimensional (2D) NMR techniques are employed. nih.gov These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the sequence of protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the complete molecular skeleton. nsf.gov

Through the combined application of these 1D and 2D NMR experiments, the complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved. nih.govamazonaws.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (ppm) Multiplicity
-O-CH(CHCH₂-benzene)-O 4.96 d
Vinyl H 6.15 dd
Vinyl H 6.78 d
Aromatic H 7.19-7.47 m
Methoxyl H ~3.3 s

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

The use of deuterated analogs, where a specific proton is replaced by a deuterium (B1214612) atom, can be a valuable tool in NMR spectroscopy for signal assignment. When a ¹H NMR spectrum of a deuterated compound is acquired, the signal corresponding to the substituted proton will be absent. thieme-connect.de This technique can definitively confirm the position of a particular proton signal in the spectrum of this compound. While the other proton shifts remain largely unaffected, a slight upfield shift might be observed due to the shielding effect of deuterium compared to protium. thieme-connect.de It is important to consider the different spin and coupling behavior of deuterium (I=1) when analyzing the resulting spectra. thieme-connect.de

Quantitative NMR (qNMR) is an intrinsically quantitative technique that can be used to determine the concentration of this compound in a sample without the need for a specific calibration curve for the analyte itself. ox.ac.uksemanticscholar.org By comparing the integral of a specific resonance of this compound to the integral of a known concentration of an internal standard, its absolute quantity can be determined. ox.ac.uk This method is particularly useful for the standardization of extracts and for determining the purity of the compound. nih.gov For accurate and precise results, several experimental parameters must be carefully optimized. ox.ac.uk qNMR has been successfully applied to standardize cinnamon extracts based on their major metabolites, including this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, especially within complex mixtures such as essential oils. agronomyjournals.comresearchgate.net In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

GC-MS analysis of cinnamon essential oil has identified this compound as a significant component. agronomyjournals.com The identification is confirmed by comparing the retention time and the mass spectrum of the analyte with those of a reference standard or with data from spectral libraries. researchgate.net The mass spectrum of this compound shows characteristic fragmentation patterns, with prominent peaks that aid in its identification. nih.gov For example, a typical mass spectrum might show a molecular ion peak and other significant fragment ions. nih.gov

Table 2: GC-MS Data for this compound

Parameter Value
Instrument HITACHI M-80B
Ionization Mode Positive
Top 5 Peaks (m/z) 147, 115, 121, 77, 103

Source: PubChem CID 5463228 nih.gov

It is important to note that the formation of this compound can occur as an artifact during the analysis of cinnamaldehyde in methanol (B129727), which can be detected by GC-MS. researchgate.nettandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Evolving Factor Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the UV spectrum of this compound is significantly different from its parent aldehyde, cinnamaldehyde, making it useful for qualitative and quantitative analysis, its discrimination power can be low in complex mixtures. researchgate.net

Evolving Factor Analysis (EFA) is a chemometric technique that can be applied to a series of UV-Vis spectra recorded over time, for instance, during a chemical reaction. This method can help to resolve the number of contributing components in a mixture and extract their individual spectra. In the study of the photooxidation of cinnamaldehyde in methanol, EFA was used to analyze the set of UV absorption spectra. researchgate.net This analysis successfully isolated three component spectra corresponding to trans-cinnamaldehyde, cis-cinnamaldehyde, and this compound, and determined the composition of the reaction mixtures. researchgate.net

Analytical Challenges and Artifact Formation

The analysis of cinnamaldehyde, a principal component of cinnamon essential oil, is often complicated by the formation of this compound as a reaction product. tandfonline.comfigshare.comresearchgate.net This phenomenon presents a considerable analytical challenge, as the acetal can be mistaken for a natural component of a sample rather than a byproduct of the analytical process itself. mdpi.com

Formation in Methanol Solutions During Analysis

During routine analytical procedures, particularly High-Performance Liquid Chromatography (HPLC), cinnamaldehyde has been observed to react with methanol, which is frequently used as a solvent. tandfonline.comfigshare.comresearchgate.net This reaction, known as dimethylacetalization, results in the formation of this compound. tandfonline.comfigshare.com While the synthesis of this acetal from cinnamaldehyde in the presence of methanol is a known organic reaction, its occurrence during standard analytical runs was a significant finding. tandfonline.comfigshare.comresearchgate.net The acetal is formed through the nucleophilic addition of methanol to the aldehyde group of cinnamaldehyde, a reaction that can occur even under the neutral or weakly acidic conditions typical of many HPLC mobile phases. This artifact has been identified and isolated from methanol solutions of cinnamaldehyde reference standards, and its structure confirmed through spectroscopic analysis. tandfonline.comresearchgate.net

Influence of Concentration, Temperature, and Light on Formation

The rate and extent of this compound formation are not constant but are influenced by several key parameters. tandfonline.comfigshare.comresearchgate.net Research has demonstrated that the acetalization reaction is significantly affected by the concentration of cinnamaldehyde in the methanol solution, the storage temperature, and exposure to light. tandfonline.comfigshare.comresearchgate.net

Concentration: Higher concentrations of cinnamaldehyde in methanol lead to a more rapid formation of the dimethyl acetal. tandfonline.com A stability study conducted over 72 hours showed that a 1 mg/mL solution of cinnamaldehyde formed the acetal much more readily than a 0.01 mg/mL solution. tandfonline.com In the more dilute solution, the maximum relative percentage of the formed acetal was only 1.4% (HPLC) and 2.6% (GC/MS). tandfonline.com This concentration dependence may explain why the acetal is often absent in commercial products, where cinnamaldehyde levels can be below 10 µg/mg. mdpi.com

Temperature: Elevated temperatures accelerate the acetalization process. tandfonline.comfigshare.com Storing samples at low temperatures, such as 4°C, is a recommended strategy to mitigate the formation of this artifact.

Light: Light illumination has also been identified as a factor that can promote the reaction between cinnamaldehyde and methanol. tandfonline.comfigshare.comresearchgate.net

The table below summarizes the factors that influence the formation of this compound.

Influencing FactorEffect on FormationResearch Findings
Concentration Higher concentration increases formation rate.A 1 mg/mL solution forms the acetal significantly faster than a 0.01 mg/mL solution. tandfonline.com
Temperature Higher temperature accelerates formation. tandfonline.comStoring samples at 4°C is recommended to minimize artifact formation.
Light Light exposure promotes the reaction. tandfonline.comStoring solutions in the dark can help reduce the rate of acetalization.

Implications for Reference Standard Preparation and Extraction Procedures

The propensity of cinnamaldehyde to form its dimethyl acetal in methanol has significant consequences for analytical practices. tandfonline.comfigshare.com A primary implication is that methanol should be avoided when preparing stock solutions of cinnamaldehyde reference standards. tandfonline.comtandfonline.com Using methanol can lead to a gradual degradation of the standard, resulting in inaccurate quantification of cinnamaldehyde in test samples.

Chemometric Approaches in Analytical Research

Chemometrics, the use of mathematical and statistical methods to analyze chemical data, has been applied in studies involving this compound. mdpi.com These approaches help to discern patterns and relationships in complex datasets, such as those generated from the analysis of volatile oils. mdpi.com

In one study, various extraction methods—steam distillation (SD), azeotropic distillation (AD), and supercritical fluid extraction (SFE)—were used on a combination of Cinnamomi ramulus and Zingiberis rhizoma recens. mdpi.com The resulting volatile oil profiles were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). To interpret the complex data, principal component analysis (PCA) and orthogonal projections to latent structures discriminant analysis (OPLS-DA) were employed. The results showed that (E)-cinnamaldehyde dimethyl acetal was one of the key compounds, along with citral, zingiberene, cinnamaldehyde, and β-sesquiphellandrene, that helped distinguish the volatile oils produced by the different extraction techniques. mdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of cinnamaldehyde (B126680) dimethyl acetal (B89532) and its derivatives. DFT calculations are instrumental in understanding how the molecule behaves in various chemical environments, particularly in the context of asymmetric catalysis.

Computational models have shown that the electron density distribution on the acetal oxygen atoms is a key factor in its function as a Lewis base. This electronic characteristic influences its interaction with catalysts and substrates. For instance, in Diels-Alder reactions, the stereoelectronic effects of the acetal group, as revealed by DFT, can enhance the activation of a dienophile. Furthermore, DFT studies have been employed to support the observed stereochemistry and regioselectivity (favoring γ- over α-alkylation) in certain vinylogous reactions, attributing the preference to favorable secondary π–π* and hydrogen-bonding interactions within the calculated transition state structures. acs.org In other complex reactions, DFT calculations have been successfully used to chart the reaction pathway, explaining the high diastereoselectivity observed experimentally. mdpi.com

Initial DFT-based computational investigations of model reactions have also proven crucial in catalyst design. By modeling various catalyst structures, it is possible to select an optimal catalyst capable of maximizing the stabilization of the transition state that leads to the desired major enantiomer, while simultaneously destabilizing the transition state leading to the minor enantiomer. acs.org

While experimental isotope-labeling studies, such as using ¹³C-labeled methoxy (B1213986) groups, are employed to track reaction mechanisms like methoxide (B1231860) transfer, the reviewed scientific literature does not provide specific examples of computational modeling of kinetic isotope effects on the transition states of reactions involving cinnamaldehyde dimethyl acetal.

Mechanistic Elucidation of Catalytic Reactions

Theoretical modeling plays a crucial role in elucidating the complex mechanisms of catalytic reactions involving this compound. A central theme in its reactivity is the formation of a highly reactive oxocarbenium ion intermediate, which is amenable to study via computational methods.

This acetal was a key reactant in the first vinylogous Mukaiyama aldol (B89426) reaction (VMAR), a significant carbon-carbon bond-forming reaction. thegoodscentscompany.comal-edu.com Mechanistic proposals, supported by computational analysis, suggest that the reaction proceeds through an oxocarbenium ion. acs.org This intermediate is generated upon the interaction of the acetal with a Lewis acid or Brønsted acid catalyst. acs.org A proposed open-chain transition state model helps to explain the observed stereochemical outcomes. acs.org

In Brønsted acid-catalyzed reactions, such as the ionic Diels-Alder cycloaddition with cyclopentadiene, this compound is protonated by the acid catalyst to form the unsaturated oxocarbenium ion. This intermediate then acts as the reactive dienophile. Computational studies can model the stability and reactivity of this ion, which is often challenging to control due to its high electrophilicity. The higher reactivity of the oxocarbenium ion derived from the acyclic this compound, compared to its cyclic acetal counterparts, can lead to competitive oligomerization, a phenomenon that can be investigated computationally.

Furthermore, in certain organocatalyzed reactions using secondary amine salts, this compound exists in a dynamic equilibrium with the parent aldehyde and a catalytically active iminium ion. The position of this equilibrium, which can be influenced by reaction conditions such as the presence of water, is critical to the reaction rate and can be a subject of theoretical investigation.

Prediction of Stereochemical Outcomes

A significant application of computational modeling is the prediction and rationalization of stereochemical outcomes in asymmetric reactions of this compound. By calculating the energies of different transition states, researchers can predict which diastereomer or enantiomer will be preferentially formed.

The vinylogous Mukaiyama aldol reaction (VMAR), first demonstrated with this compound, has been a fertile ground for developing stereoselective methods. thegoodscentscompany.com While the initial reaction was racemic, it laid the groundwork for asymmetric variations. Computational modeling has been used to rationalize the stereoselectivity of these reactions. For example, a proposed transition state model for the VMAR suggests that to minimize steric repulsion, the large phenyl group of the acetal directs the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemical outcome. acs.org

In the Brønsted acid-catalyzed ionic Diels-Alder reaction between this compound and cyclopentadiene, the stereochemical outcome has been documented experimentally. The reaction yields a specific mixture of enantiomers and diastereomers, providing quantitative data that can be used to benchmark and refine theoretical models of the transition state.

ReactantsCatalyst SystemProduct StereochemistryReference
This compound, CyclopentadieneN-Triflylphosphoramide68:32 enantiomeric ratio (e.r.), 8:1 diastereomeric ratio (d.r.)

This table presents experimentally determined stereochemical outcomes for a reaction involving this compound, which serves as a basis for validation of computational predictions.

Computational studies are not merely explanatory; they are also predictive. DFT-based investigations have successfully guided the design of tailored catalysts to achieve high enantioselectivity by maximizing the energy difference between the transition states leading to the different stereoisomers. acs.org

Polymer Science and Materials Applications

Incorporation into Polymer Architectures

The integration of cinnamaldehyde (B126680) dimethyl acetal (B89532) into polymer chains is a key strategy for designing materials with specific, triggerable properties. This is primarily achieved through its acetal linkage, which is susceptible to cleavage under acidic conditions.

Poly(ethylene glycol) (PEG) Conjugates

Poly(ethylene glycol) (PEG) is a biocompatible polymer widely used in biomedical applications. However, its non-degradable nature can be a limitation. Incorporating acid-labile cinnamaldehyde acetal units into the PEG backbone addresses this issue by rendering the polymer degradable. nih.govfrontiersin.org

A novel initiator, cinnamaldehyde acetal diethylene glycol (CADEG), has been synthesized to facilitate the creation of PEG with a single cinnamaldehyde acetal unit within its chain. nih.govfrontiersin.org The synthesis involves the reaction of cinnamaldehyde with diethylene glycol. This initiator, also referred to as (3-phenylprop-2-ene-1,1-diyl)bis(oxy)diethanol, is then used in the polymerization of ethylene (B1197577) oxide to produce HO-PEG(ca)-OH, a PEG polymer with a central, acid-sensitive cinnamaldehyde acetal group. nih.govfrontiersin.org The successful synthesis of this polymer has been confirmed through techniques like 1H NMR spectroscopy. nih.govfrontiersin.org

These specialized PEG polymers can be used to fabricate acid-degradable hydrogels. nih.govfrontiersin.org By modifying the terminal hydroxyl groups of HO-PEG(ca)-OH to acrylate (B77674) groups, a precursor, acrylate-PEG(ca)-acrylate, is formed. nih.govfrontiersin.org This precursor can then be crosslinked with a thiol-containing molecule, such as 4-arm PEG-SH, via a thiol-ene "click" reaction to form a hydrogel. nih.govfrontiersin.orgnih.gov

The resulting hydrogel's degradation is highly dependent on the pH of the surrounding environment. In acidic conditions, the cinnamaldehyde acetal linkage breaks, causing the hydrogel to degrade into smaller, soluble components: cinnamaldehyde and two PEG diols. nih.govfrontiersin.orgnih.gov The degradation rate is directly proportional to the acidity of the environment; stronger acids lead to faster degradation. nih.govfrontiersin.orgnih.gov For instance, a hydrogel was observed to completely degrade in a pH 5.0 buffer solution after 16 hours, while it took 36 hours in a pH 6.0 buffer. nih.govfrontiersin.org

Table 1: Gelation Time of Hydrogels at Different pH

Hydrogel Sample pH Gelation Time (minutes)
H1 8.0 15
H2 9.0 8
H3 10.0 3

This table is based on data suggesting that the gelation time is dependent on the pH of the solution, with alkalinity promoting faster gel formation. nih.govfrontiersin.org

Stimuli-Responsive Linkages in Polymers

The acid-labile nature of the acetal bond in cinnamaldehyde dimethyl acetal makes it an excellent candidate for creating stimuli-responsive linkages in polymers. mdpi.comnih.gov These linkages are stable under normal physiological conditions (pH 7.4) but break down in the acidic environments often found in tumor tissues or within cellular lysosomes. frontiersin.orgnih.gov This pH-sensitivity allows for the targeted release of encapsulated or conjugated molecules. mdpi.comnih.govnih.gov Besides acetals, other stimuli-responsive linkages like imines and hydrazones are also used to conjugate cinnamaldehyde to polymers. mdpi.comnih.gov

This compound as a Monomer or Crosslinker in Polymer Synthesis

Cinnamaldehyde-derived compounds can be modified to act as monomers for polymerization. mdpi.comnih.gov For instance, after reacting with alcohols to form an acetal, the resulting compound can be further modified to include polymerizable groups like acrylates. These monomers can then participate in polymerization reactions, such as Michael addition, to form the polymer backbone. mdpi.comnih.gov

Furthermore, this compound can function as a crosslinker in the synthesis of microporous polymers, contributing to their thermal stability. It can also be used in Friedel-Crafts alkylation reactions with aromatic hydrocarbons to create hyper-cross-linked polymer nanotubes. acs.org

Controlled Release Applications from Polymeric Systems

The primary application of incorporating this compound into polymers is for the controlled release of cinnamaldehyde or other therapeutic agents. mdpi.comnih.gov The acid-triggered degradation of the acetal linkage provides a mechanism for on-demand release in specific acidic environments. frontiersin.orgresearchgate.net

Polymeric micelles and nanoparticles have been developed using amphiphilic block copolymers containing cinnamaldehyde acetal moieties. frontiersin.org These nanostructures can encapsulate drugs, and upon reaching an acidic target site, the polymer degrades, releasing the payload. frontiersin.org For example, micelles made from mPEG-b-P(C7-co-CA) demonstrated a pH-dependent release of cinnamaldehyde, with significantly higher release at pH 4.0 compared to physiological pH 7.4. frontiersin.org This targeted release mechanism enhances the therapeutic efficacy while minimizing side effects on healthy tissues. frontiersin.org The released cinnamaldehyde itself can have therapeutic effects, such as generating reactive oxygen species (ROS) in cancer cells. acs.org

Table 2: Cumulative Release of Cinnamaldehyde from mPEG-b-P(C7-co-CA) Micelles

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 6.5 (%) Cumulative Release at pH 4.0 (%)
24 ~5 ~6 ~30
48 ~8 ~9 ~45
72 ~10 ~10 ~55
96 ~11 ~11 ~59

This table illustrates the pH-dependent release profile, showing minimal release at physiological pH and significant release under acidic conditions. frontiersin.org

Biological Research Contexts Mechanistic & Screening Studies

Occurrence in Natural Extracts and Essential Oils

Cinnamaldehyde (B126680) dimethyl acetal (B89532) is a naturally occurring compound found in the essential oils of several plant species, most notably from the Cinnamomum genus. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying and quantifying its presence in various extracts.

For instance, in the essential oil extracted from the bark of Cinnamomum verum, cinnamaldehyde dimethyl acetal was identified as a significant component, constituting 4.21% of the oil. nih.gov In another study on Cinnamomum verum essential oil, it was found to be a major constituent at a much higher concentration of 64.50%. mdpi.comdntb.gov.uaresearchgate.netaphrc.org Similarly, research on cassia bark essential oil identified this compound as a predominant compound, with a concentration of 4.59%. nih.gov The volatile oil from the Cinnamomi ramulus–Zingiberis rhizoma recens couplet also contains this compound, with its concentration varying depending on the extraction method. mdpi.com For example, steam distillation and azeotropic distillation methods yielded higher concentrations of (E)-cinnamaldehyde dimethyl acetal compared to supercritical fluid extraction. mdpi.com It is important to note that the formation of this compound can sometimes be an artifact of using methanol (B129727) during the extraction or analysis of cinnamaldehyde, especially at higher concentrations. researchgate.net

The following table summarizes the occurrence of this compound in different natural sources as reported in various studies.

Natural SourcePart UsedPercentage of this compoundReference
Cinnamomum verumBark4.21% nih.gov
Cinnamomum verumNot Specified64.50% mdpi.comdntb.gov.uaresearchgate.netaphrc.org
CassiaBark4.59% nih.gov
Cinnamomi ramulus–Zingiberis rhizoma recensNot SpecifiedPresent, concentration varies with extraction method mdpi.com

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit various enzymes, particularly those implicated in neurodegenerative diseases.

One study identified this compound as a potent inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov These enzymes are significant targets in the management of neurodegenerative conditions.

To understand the potential mechanism of enzyme inhibition at a molecular level, researchers have employed molecular docking simulations. These computational studies predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein.

In a study investigating potential treatments for Alzheimer's disease, molecular docking was used to assess the interaction of this compound with several key enzymes. nih.gov The results indicated that it is a potent inhibitor of MAO-A and MAO-B. nih.gov Another molecular docking study focusing on human acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, revealed that this compound has a notable binding affinity with a Glide score of -6.878 Kcal/mol. mdpi.com This suggests a potential inhibitory activity against this enzyme. mdpi.com Further molecular docking analyses have explored the binding of this compound to other targets, such as glutathione (B108866) S-transferase (GST), with a reported binding score of -6 kcal/mol. nih.gov

The table below presents the binding scores of this compound against different enzyme targets from molecular docking studies.

Enzyme TargetBinding Score (kcal/mol)Reference
Monoamine Oxidase-A (MAO-A)Potent Inhibitor nih.gov
Monoamine Oxidase-B (MAO-B)Potent Inhibitor nih.gov
Human Acetylcholinesterase (AChE)-6.878 mdpi.com
Glutathione S-transferase (GST)-6.0 nih.gov

Insecticidal Activity Research

The essential oil of Cinnamomum verum, which contains a high concentration of this compound, has demonstrated significant insecticidal activity against the cowpea weevil, Callosobruchus maculatus. mdpi.comdntb.gov.uaresearchgate.net

The insecticidal potential was evaluated using both inhalation and contact toxicity tests. The lethal concentrations required to kill 50% (LC50) and 95% (LC95) of the adult insects were determined after 96 hours of exposure.

The results of the insecticidal activity tests are summarized in the following table.

Test MethodLC50 (μL/L of air)LC95 (μL/L of air)Reference
Inhalation3.99 ± 0.4014.91 ± 0.10 mdpi.comdntb.gov.ua
Contact3.17 ± 0.288.09 ± 0.05 mdpi.comdntb.gov.ua

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For cinnamaldehyde and its derivatives, including the dimethyl acetal, research has sought to identify the key structural features responsible for their effects.

Emerging Research Avenues and Challenges

Methodological Advancements in Synthesis and Catalysis

The synthesis of cinnamaldehyde (B126680) dimethyl acetal (B89532) has evolved from classical acid-catalyzed methods to more sophisticated and sustainable approaches. Traditional synthesis involves the reaction of cinnamaldehyde with an excess of methanol (B129727) in the presence of a Brønsted or Lewis acid catalyst, with the removal of water to drive the equilibrium towards the acetal product. organic-chemistry.orgwikipedia.org However, recent research has focused on the development of more efficient and environmentally benign catalytic systems.

Heterogeneous catalysts, such as Algerian natural kaolin, have been explored for the synthesis of acyclic acetals, offering advantages like easy separation and reusability. ymerdigital.com Photocatalysis in the presence of materials like TiO2 has also emerged as a green alternative, potentially leading to quantitative yields of acetals from their corresponding aldehydes and ketones. ymerdigital.com Furthermore, the use of microwave irradiation has been shown to accelerate the synthesis of related acetals, suggesting a promising avenue for the rapid and efficient production of cinnamaldehyde dimethyl acetal. google.com

Catalyst TypeExampleKey Advantages
Homogeneous Acid Hydrochloric acid, Sulfuric acidWell-established, effective
Heterogeneous Acid Algerian natural kaolin, Montmorillonite clayReusable, easy separation, environmentally friendly
Photocatalyst Titanium dioxide (TiO2)Green synthesis, potentially high yields
Microwave-Assisted N/A (applied to related acetals)Rapid reaction times, increased efficiency

Comprehensive Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its formation and reactivity. The acid-catalyzed formation of the acetal from cinnamaldehyde and methanol proceeds through a well-established multi-step mechanism. libretexts.org This process is initiated by the protonation of the carbonyl oxygen of cinnamaldehyde, which enhances its electrophilicity. libretexts.org Subsequently, a molecule of methanol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. libretexts.org Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. wikipedia.org Finally, a second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the stable this compound. libretexts.org

The reversible nature of this reaction is a critical aspect, with the presence of water favoring the hydrolysis of the acetal back to cinnamaldehyde. libretexts.org This equilibrium is a key consideration in both the synthesis and the analytical determination of the compound.

Development of Novel Derivatization Strategies

The analytical determination of this compound, particularly at trace levels in complex matrices, can be enhanced through derivatization. While specific derivatization strategies for this acetal are not extensively documented, general methods for aldehydes and acetals can be applied. Derivatization is often employed in gas chromatography (GC) to improve the volatility, thermal stability, and detectability of analytes. libretexts.org

Common derivatization techniques that could be adapted for this compound or its hydrolysis product (cinnamaldehyde) include:

Silylation: This involves the replacement of active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to increase volatility and thermal stability. libretexts.org

Acylation: The introduction of an acyl group can improve chromatographic properties and detector response. libretexts.org

Alkylation: This method, which includes esterification, can enhance stability and provide good chromatographic separation. libretexts.org

For instance, the formation of oximes from the parent aldehyde with reagents like o-alkylhydroxylamine HCl is a convenient method for derivatizing aldehydes and ketones for GC analysis. gcms.cz

Addressing Analytical Fidelity in Complex Matrices

A significant challenge in the analysis of cinnamaldehyde in various matrices, such as essential oils and food products, is the unintended in-situ formation of this compound. researchgate.nettandfonline.com This phenomenon is particularly prevalent when methanol is used as a solvent during extraction or in the mobile phase for high-performance liquid chromatography (HPLC). researchgate.netfigshare.com The presence of even trace amounts of acid can catalyze the reaction between cinnamaldehyde and methanol, leading to the formation of the acetal as an analytical artifact. researchgate.net

Several factors can influence the rate of this artifact formation, including the concentration of cinnamaldehyde, storage temperature, and exposure to light. researchgate.nettandfonline.com To ensure analytical fidelity, it is recommended to avoid using methanol as a solvent for cinnamaldehyde analysis. researchgate.net Alternative solvents like ethanol (B145695) or acetone (B3395972) can be used, although the potential for acetal or ketal formation over time should still be considered. researchgate.net For accurate quantification, it is crucial to validate analytical methods to account for or prevent the formation of such artifacts.

Exploration of New Materials Science Applications

This compound is emerging as a valuable building block in materials science, particularly in the synthesis of functional polymers. The acetal group can serve as a protected form of the aldehyde, which can be later deprotected under acidic conditions to yield polymers with pendant aldehyde groups. google.com These aldehyde-functionalized polymers have a wide range of applications, including as crosslinkable coatings, adhesives, and nonwoven binders. google.com

Recent research has demonstrated the synthesis of polyethylene (B3416737) glycols (PEGs) containing a single cinnamaldehyde acetal unit within the polymer chain. nih.govresearchgate.net These materials are designed to be acid-degradable, breaking down into smaller, non-toxic components in an acidic environment. nih.govresearchgate.net This property is highly desirable for biomedical applications, such as in the fabrication of acid-degradable hydrogels for drug delivery. nih.govfrontiersin.org Furthermore, cinnamaldehyde-derived acetals can be modified to introduce acryloyl groups, creating monomers for polymerization via Michael addition. mdpi.com

Application AreaPolymer TypeKey Feature of this compound
Functional Polymers Polymers with pendant aldehyde groupsAcetal as a protecting group for the aldehyde functionality
Biomaterials Acid-degradable hydrogelsAcid-labile acetal linkage for controlled degradation
Polymer Synthesis Acrylate-modified monomersPrecursor for monomers in Michael addition polymerization

Unresolved Questions in Biological Activity and Interactions

While the biological activities of cinnamaldehyde are well-documented, including its antimicrobial and anticancer properties, the specific biological profile of this compound remains largely unexplored. bohrium.commaynoothuniversity.ie A key unresolved question is the extent to which the acetal shares the biological activities of its parent aldehyde. The conversion of the aldehyde group to an acetal significantly alters the electronic and steric properties of the molecule, which is likely to impact its interactions with biological targets.

The electrophilic nature of the α,β-unsaturated aldehyde in cinnamaldehyde is believed to be crucial for some of its biological effects, acting as a Michael acceptor. maynoothuniversity.iemaynoothuniversity.ie The acetal derivative lacks this reactive aldehyde functionality, which may render it less active in pathways dependent on this feature. However, it is plausible that under certain physiological conditions, such as the acidic environment of the stomach or specific cellular compartments, this compound could hydrolyze back to cinnamaldehyde, thereby acting as a prodrug. Further research is needed to investigate the metabolism, bioavailability, and specific biological activities of this compound to delineate its pharmacological profile from that of cinnamaldehyde.

Future Directions in Computational Modeling of Reactivity

Computational modeling offers a powerful tool to investigate the reactivity and potential biological interactions of this compound. In silico methods, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the behavior of this molecule. researchgate.netwaocp.org

Future computational studies could focus on several key areas:

Modeling Reaction Mechanisms: Simulating the acid-catalyzed hydrolysis of this compound can provide a deeper understanding of the reaction kinetics and the stability of the acetal under various conditions.

Predicting Biological Targets: Molecular docking studies could be employed to predict the binding affinity of this compound to various biological receptors and enzymes, helping to identify potential therapeutic targets. nih.gov This would be particularly valuable in comparing its interaction profile to that of cinnamaldehyde.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to design and evaluate novel derivatives of this compound with enhanced stability, reactivity, or biological activity. waocp.org

By integrating computational pharmacology and chemistry, researchers can accelerate the exploration of this compound's potential applications and address the unresolved questions surrounding its chemical and biological behavior. nih.gov

Q & A

Basic: What are the standard synthesis protocols for cinnamaldehyde dimethyl acetal, and what experimental conditions are critical for success?

This compound is synthesized via acid-catalyzed acetal formation, where cinnamaldehyde reacts with methanol in the presence of an acid catalyst (e.g., HCl or ZrCl₄). Key steps include:

  • Reagent Ratios : A 2:1 molar ratio of methanol to aldehyde ensures complete conversion .
  • Catalyst Selection : Zirconium(IV) chloride (ZrCl₄) enhances reaction efficiency and simplifies deprotection .
  • Reaction Monitoring : Use HPLC or GC-MS to track aldehyde consumption and acetal formation. Avoid methanol as a solvent in analysis, as it can promote unintended acetalization .

Basic: What analytical techniques are recommended for characterizing this compound and detecting impurities?

  • GC-MS : Ideal for identifying volatile impurities (e.g., residual aldehyde or methanol). This compound exhibits a molecular ion peak at m/z 178.23 .
  • NMR : 1^1H NMR confirms the acetal structure via signals at δ 3.3–3.5 ppm (methoxy groups) and δ 5.5–6.5 ppm (protons on the aromatic ring) .
  • HPLC with UV Detection : Use acetonitrile/water mobile phases to avoid solvent-induced artifacts. Methanol-based solvents can lead to false peaks due to acetal reformation .

Advanced: How can researchers mitigate unintended acetal formation during analytical procedures?

Unintended acetalization in methanol-containing solvents is a common artifact. Methodological solutions include:

  • Solvent Substitution : Replace methanol with acetonitrile or ethanol in sample preparation .
  • Temperature Control : Store samples at ≤4°C to slow acetalization kinetics. Heating above 60°C in methanol significantly accelerates this side reaction .
  • Acid Neutralization : Add a weak base (e.g., sodium bicarbonate) to neutralize residual acid catalysts in samples .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound as a protecting group?

  • Deprotection Efficiency : Use ZrCl₄ in dichloromethane for rapid and selective cleavage of the acetal group without damaging sensitive functional groups .
  • Stepwise Catalysis : For reactions like α-sulfonation (e.g., Scheme 122 in ), employ low-temperature deprotonation (-78°C with butyllithium) to stabilize intermediates .
  • Byproduct Minimization : Optimize stoichiometry of benzenesulfinic acid in acetal coupling reactions to reduce sulfone byproducts .

Advanced: How do structural modifications of this compound influence its bioactivity in cancer research?

  • Targeted Modifications : Introduce electron-withdrawing groups (e.g., nitro or sulfonyl) at the aromatic ring to enhance interaction with cancer-related enzymes (e.g., kinases) .
  • In Vitro Assays : Evaluate cytotoxicity using MTT assays on breast cancer cell lines (e.g., MCF-7). Compare results with unmodified cinnamaldehyde to assess acetalization’s impact on bioavailability .
  • Mechanistic Studies : Use molecular docking to identify binding affinities with targets like EGFR or HER2 .

Advanced: What are the key safety considerations for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact; the compound is a known dermal sensitizer .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water, which can spread the liquid .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Mechanistic Reassessment : Investigate solvent polarity effects—higher polarity solvents (e.g., DMF) may stabilize intermediates, reducing side reactions .
  • Catalyst Screening : Compare Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZrCl₄) to identify yield-limiting steps .
  • Reproducibility Protocols : Standardize reaction scales and purification methods (e.g., column chromatography vs. distillation) .

Basic: What are the documented applications of this compound in organic synthesis?

  • Protecting Group : Shields carbonyl groups during Grignard or alkylation reactions, enabling selective functionalization of other sites .
  • Fragrance Intermediate : Serves as a precursor for spicy, cinnamon-like aroma compounds in flavor chemistry .
  • Polymer Crosslinking : Participates in microporous polymer synthesis via acid-catalyzed polycondensation with rigid aromatic monomers .

Advanced: What computational methods aid in predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for acetal formation/deprotection to predict reaction barriers under varying pH conditions .
  • Molecular Dynamics : Simulate solvent effects on acetal stability, particularly in protic vs. aprotic environments .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity or catalytic performance .

Advanced: How does the acetal group influence the photostability of cinnamaldehyde derivatives in material science applications?

  • UV Degradation Studies : Expose acetal-protected polymers to UV light (λ = 254 nm) and monitor degradation via FTIR for carbonyl regeneration .
  • Stabilizer Additives : Incorporate UV absorbers (e.g., benzotriazoles) to prolong material lifespan in sunlight-exposed applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.